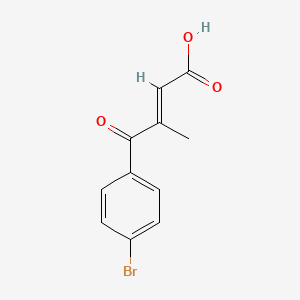

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEKMZAYRBIICQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The target compound is synthesized via an aldol condensation between 4-bromoacetophenone (aryl methyl ketone) and glyoxylic acid monohydrate. This reaction proceeds through an acid-catalyzed enolization mechanism, where the methyl ketone forms an enol intermediate that attacks the carbonyl carbon of glyoxylic acid. Subsequent dehydration yields the α,β-unsaturated ketone-carboxylic acid product. Frontier molecular orbital (FMO) calculations rationalize the preference for E-stereochemistry, attributing it to the stabilization of the transition state through optimal HOMO–LUMO interactions.

Optimized Reaction Conditions

Two distinct catalytic systems have been developed for aryl and aliphatic substrates:

- Aryl substrates : Tosic acid (TsOH·H₂O) in dioxane at 160°C under microwave irradiation (1 h).

- Aliphatic substrates : Pyrrolidine and acetic acid in dioxane at 140°C.

For (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid, the aryl-focused conditions are employed. A representative procedure involves:

| Component | Quantity | Role |

|---|---|---|

| 4-Bromoacetophenone | 1 equiv (2.4 mmol) | Electrophilic partner |

| Glyoxylic acid monohydrate | 3 equiv | Nucleophilic partner |

| Tosic acid monohydrate | 1 equiv | Catalyst |

| Dioxane | 2.5 mL/mmol | Solvent |

The mixture is irradiated in a microwave reactor (160°C, 1 h), followed by extraction with dichloromethane and purification via flash chromatography (0–10% acetic acid in methanol/dichloromethane).

Yield and Scalability

Under optimized conditions, the reaction achieves yields of 66–94% for analogous aryl substrates. Scalability tests confirm consistent yields at mmol scales, with no significant drop in efficiency when transitioning from 0.5 mmol to 2.4 mmol batches.

Alternative Synthetic Approaches

Friedel-Crafts Acylation

While Friedel-Crafts acylation has been historically used for aromatic 4-oxobutenoic acids, its applicability to electron-deficient aryl systems (e.g., 4-bromophenyl) is limited due to poor electrophilicity of the acylating agent. Attempts to synthesize the target compound via this route resulted in low yields (<20%) and side-product formation.

Oxidative Furan Ring-Opening

This method, effective for aliphatic 4-oxobutenoic acids, involves the oxidation of furan derivatives. However, its extension to aryl systems like 4-bromoacetophenone derivatives proved incompatible, yielding decomposition products under standard oxidative conditions.

Structural and Analytical Characterization

Spectroscopic Data

- ¹H NMR (DMSO-d₆) : δ 2.40 (s, 3H, CH₃), 6.67 (d, J = 15.6 Hz, 1H, CH=CH), 7.38 (d, J = 7.8 Hz, 2H, Ar-H), 7.87 (d, J = 15.6 Hz, 1H, CH=CH), 8.02 (d, J = 7.8 Hz, 2H, Ar-H).

- FTIR : Peaks at 2923 cm⁻¹ (C-H stretch), 1664 cm⁻¹ (C=O acid), 1592 cm⁻¹ (C=C alkene).

- UV-Vis (EtOH) : λₘₐₓ at 280 nm (π→π* transition of the enone system).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₉BrO₃ |

| Molecular weight | 269.09 g/mol |

| Melting point | 134–136°C (decomp.) |

| Solubility | DMSO, methanol |

Applications in Heterocyclic Synthesis

The compound serves as a precursor for diverse heterocycles:

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study:

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the bromophenyl group enhanced anticancer activity against breast cancer cell lines .

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Study:

A paper in Phytotherapy Research detailed experiments where this compound was tested on macrophage cell lines. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its utility as an anti-inflammatory agent .

Polymer Chemistry

The unique structure of this compound makes it suitable for applications in polymer chemistry. It can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties.

Application Example:

Research has shown that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical strength. This property is particularly valuable in developing materials for high-performance applications such as aerospace and automotive industries.

Biochemical Probes

This compound can serve as a biochemical probe for studying enzyme activity and interaction with biological macromolecules. Its ability to modulate enzyme activity makes it a candidate for investigating metabolic pathways.

Experimental Insights:

In studies focused on enzyme kinetics, this compound was used to assess the inhibition of specific enzymes involved in metabolic processes. The results indicated that it could effectively inhibit enzymes such as cyclooxygenases (COX), which are crucial targets in drug development for pain management .

Mechanism of Action

The mechanism of action of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, its derivatives have shown potential in inhibiting estrogen receptors, which is relevant in the context of breast cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physical, and synthetic aspects of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid with related compounds:

Key Observations:

Structural Modifications and Electronic Effects: The bromophenyl group in the target compound enhances electrophilicity compared to non-halogenated analogs like (E)-2-oxo-4-phenylbut-3-enoic acid. This makes it more reactive in nucleophilic additions or Suzuki-Miyaura couplings .

Functional Group Interplay: Carboxylic acid vs. methyl ester: The free carboxylic acid group (pKa ~2-3) enables hydrogen bonding and salt formation, whereas the ester derivative (e.g., CAS 608128-34-3) offers better lipid solubility for organic-phase reactions . Amino-substituted derivatives (e.g., Compound 14) exhibit higher melting points (190°C vs. unreported for the target compound), likely due to enhanced intermolecular hydrogen bonding .

Synthetic Utility: Brominated analogs are pivotal in synthesizing pharmacologically active heterocycles. For example, 4-(4-bromophenyl)-4-oxobut-2-enoic acid reacts with thiosemicarbazides to form thiadiazoles, while the target compound’s methyl group could direct regioselectivity in similar reactions . The methyl ester derivative (CAS 608128-34-3) is commercially available at >97% purity, suggesting its utility as a stable intermediate in multistep syntheses .

Biological Activity

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid, also known by its CAS number 35504-94-0, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromophenyl group, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The synthetic route often includes the formation of an enone intermediate, which is then subjected to further reactions to yield the final product .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

In a comparative study, compounds with 4-bromophenyl substitutions reduced A549 cell viability significantly, achieving around 61% viability at specific concentrations. This suggests that the presence of bromine in the phenyl ring enhances the anticancer activity compared to other substitutions .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has been tested against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). While some derivatives showed promising results, others exhibited minimal antimicrobial activity, indicating that structural modifications are crucial for enhancing efficacy against resistant strains .

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of various derivatives based on this compound. Compounds with additional functional groups demonstrated enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that while some derivatives were ineffective against Gram-negative pathogens, they showed varying degrees of effectiveness against Gram-positive bacteria .

Data Summary

Q & A

Q. What are the common synthetic routes for (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid, and how can reaction conditions be optimized for stereoselectivity?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between 4-bromophenylacetone derivatives and oxaloacetic acid, leveraging the (E)-selectivity of the reaction. Optimization includes:

- Catalyst selection : Use of piperidine or morpholine as organocatalysts to enhance enolate formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates and stereochemical outcomes .

- Temperature control : Lower temperatures (0–25°C) favor (E)-isomer formation by minimizing thermal equilibration .

Validation via HPLC or chiral column chromatography is recommended to assess stereopurity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans olefinic protons) and substituent positions .

- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for crystalline derivatives .

- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., bromine isotope patterns) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500–3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Steric effects : The 3-methyl group introduces steric hindrance, requiring bulky ligands (e.g., XPhos) to prevent catalyst poisoning in Suzuki-Miyaura couplings .

- Electronic effects : The electron-withdrawing 4-oxobut-2-enoic acid moiety activates the bromophenyl group for oxidative addition, but the carboxylic acid may require protection (e.g., methyl ester) to avoid side reactions .

- Mechanistic studies : Use DFT calculations to model transition states and predict regioselectivity in Heck or Sonogashira reactions .

Q. How can computational methods predict the biological activity or environmental fate of derivatives?

Methodological Answer:

- QSAR modeling : Correlate substituent effects (e.g., bromine position, methyl group) with bioactivity using descriptors like logP and polar surface area .

- Molecular docking : Screen derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) to prioritize synthesis .

- Environmental persistence : Apply EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity .

Q. How can contradictions in reported biological activities of derivatives be resolved?

Methodological Answer:

- Comparative assays : Standardize protocols (e.g., IC50 measurements under identical cell lines/pH conditions) to minimize variability .

- Purity verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., residual catalysts) may skew bioactivity results .

- Mechanistic reinvestigation : Employ kinetic isotope effects or knockout cell models to validate proposed modes of action .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

Methodological Answer:

- Flow chemistry : Enhances heat/mass transfer for reproducible (E)-selectivity in continuous reactors .

- In situ monitoring : Use Raman spectroscopy to track reaction progress and adjust parameters dynamically .

- Crystallization-driven purification : Exploit differential solubility of (E)- vs. (Z)-isomers in ethanol/water mixtures .

Data Analysis and Optimization

Q. How can reaction pathways involving this compound be elucidated using isotopic labeling?

Methodological Answer:

- ¹³C-labeling : Trace the origin of carbonyl carbons in degradation studies or metabolic pathways .

- Deuterium exchange : Monitor protonation/deprotonation steps in acid-catalyzed reactions (e.g., esterification) .

- Radioisotope tagging (e.g., ¹⁴C): Quantify environmental adsorption/desorption kinetics in soil studies .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational equilibria?

Methodological Answer:

- Variable-temperature NMR : Identify keto-enol tautomerism by observing chemical shift changes at low temperatures .

- 2D NOESY : Detect spatial proximity between the methyl group and bromophenyl ring to confirm preferred conformers .

- Solid-state NMR : Compare solution-state vs. crystalline-phase behavior to assess polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.